

Adjuvant Therapy with Hopantenic Acid in Depression: Application Notes and Protocols

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Compound of Interest

Compound Name: Hopantenic Acid

Cat. No.: B196207

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Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic agent that is structurally a combination of pantothenic acid (vitamin B5) and gamma-aminobutyric acid (GABA). It is primarily used in Russia and some Eastern European countries under trade names like Pantogam® and Pantogam Active®. While it is prescribed for a range of neurological and psychiatric conditions, emerging research has highlighted its potential as an adjuvant therapy in the treatment of depression, particularly in patients who do not fully respond to standard antidepressant regimens such as Selective Serotonin Reuptake Inhibitors (SSRIs).

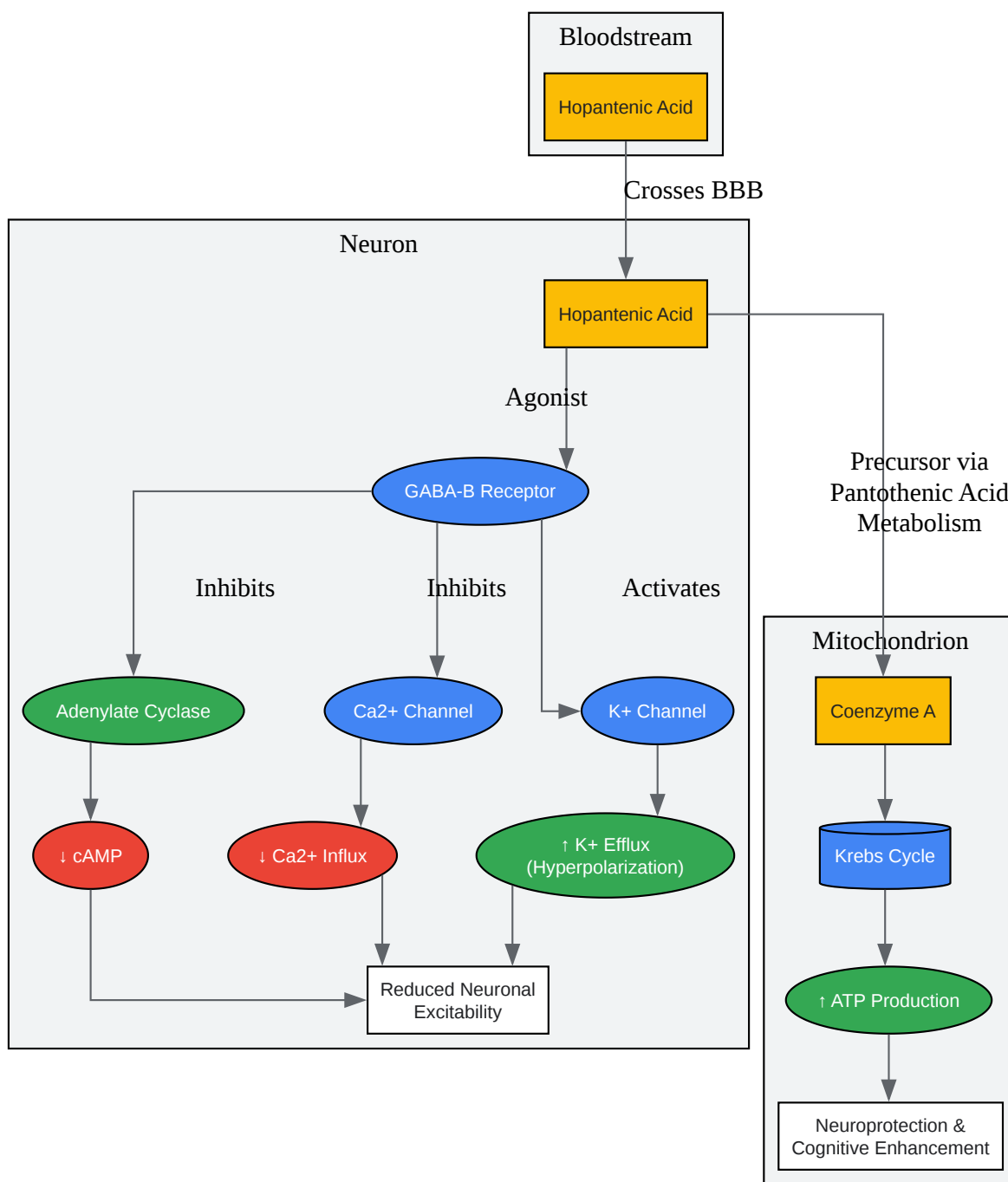
These application notes provide a summary of the available research on the use of **hopantenic acid** as an add-on therapy for depression, detailed experimental protocols derived from published studies, and visualizations of its proposed mechanism of action and experimental workflows.

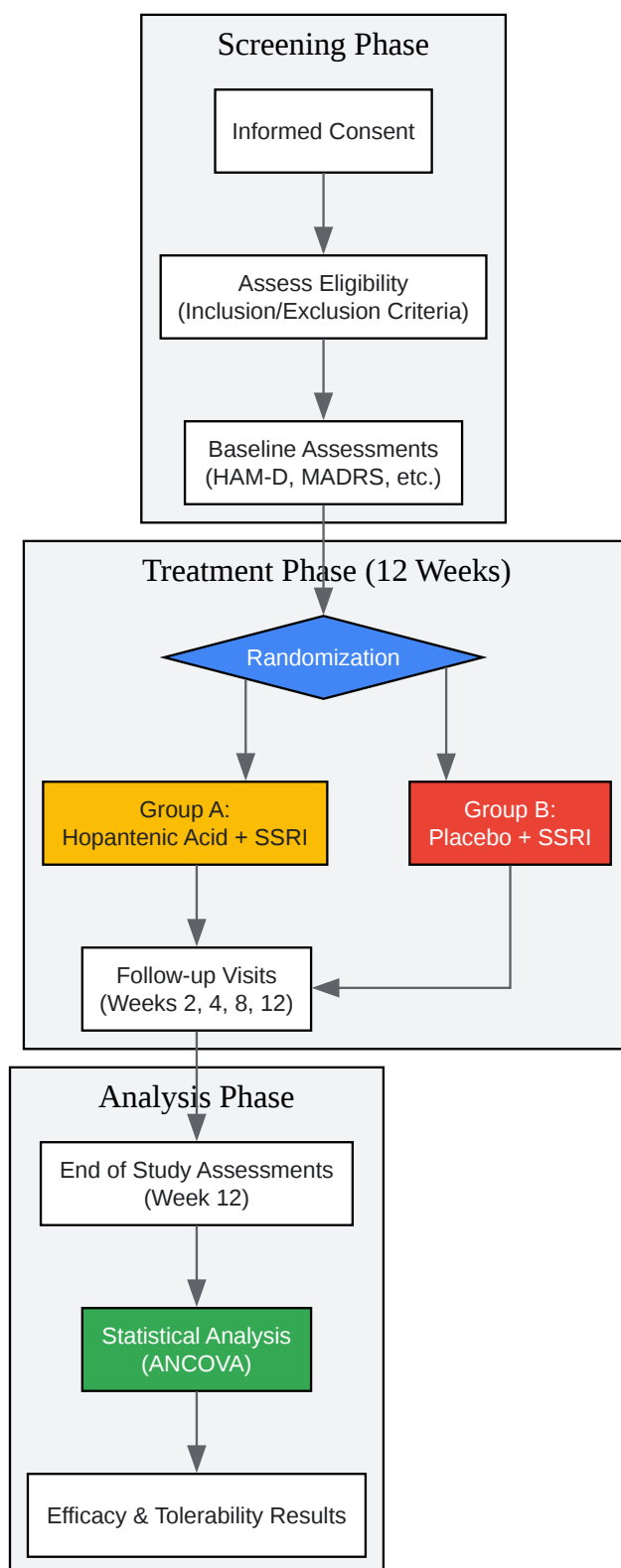
Mechanism of Action

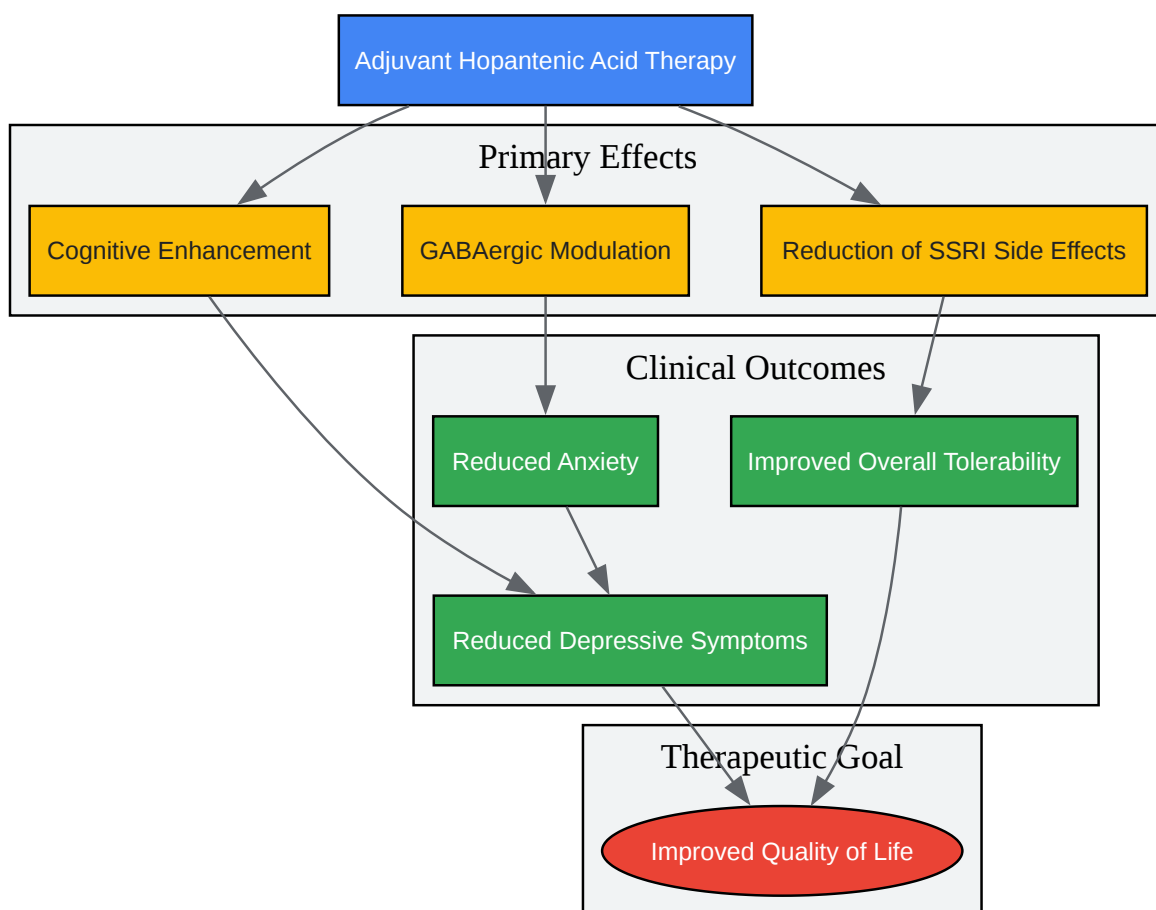
Hopantenic acid's therapeutic effects are believed to stem from its dual action on the GABAergic system and cellular energy metabolism. Unlike GABA, **hopantenic acid** can cross the blood-brain barrier. Its proposed mechanisms include:

- **GABAergic Modulation:** It is thought to interact with the GABA-B receptor-channel complex, enhancing GABAergic neurotransmission. This can lead to a reduction in neuronal excitability, contributing to anxiolytic and calming effects.
- **Neuroprotective and Nootropic Effects:** By influencing anabolic processes in neurons, it may increase the brain's resistance to hypoxia and the effects of toxic substances.
- **Metabolic Enhancement:** As a derivative of pantothenic acid, a precursor to Coenzyme A, **hopantenic acid** may play a role in the Krebs cycle and cellular energy metabolism, which can be impaired in depressive states. This may also influence major neurotransmitter systems including the dopaminergic, serotonergic, and cholinergic systems.^{[1][2]}

Signaling Pathway of Hopantenic Acid







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